molecular formula C15H16N2O5 B10897461 methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate

methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate

Cat. No.: B10897461
M. Wt: 304.30 g/mol
InChI Key: KFRCGPOBERQFPS-IZZDOVSWSA-N
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Description

METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, an ester functional group, and an amino-oxoethoxy substituent, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(2-amino-2-oxoethoxy)-3-ethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl cyanoacetate in the presence of a base such as piperidine or pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature, pH, and reactant concentration monitoring ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets. The cyano and ester groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-2-oxoethoxy)benzoate
  • Ethyl 3-(4-(2-amino-2-oxoethoxy)phenyl)-2-cyano-2-propenoate

Uniqueness

METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

This detailed overview provides a comprehensive understanding of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C15H16N2O5/c1-3-21-13-7-10(6-11(8-16)15(19)20-2)4-5-12(13)22-9-14(17)18/h4-7H,3,9H2,1-2H3,(H2,17,18)/b11-6+

InChI Key

KFRCGPOBERQFPS-IZZDOVSWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OC)OCC(=O)N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OCC(=O)N

Origin of Product

United States

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